molecular formula C20H27O2- B1240558 Abieta-8,11,13-trien-18-oate

Abieta-8,11,13-trien-18-oate

Cat. No. B1240558
M. Wt: 299.4 g/mol
InChI Key: NFWKVWVWBFBAOV-MISYRCLQSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydroabietate is a monocarboxylic acid anion that is the conjugate base of dehydroabietic acid, obtained by deprotonation of the carboxy group. It is a conjugate base of a dehydroabietic acid.

Scientific Research Applications

Synthesis and Chemical Modification

  • Synthesis Methods : Abieta-8,11,13-trien-18-oate has been a subject of synthetic methods research. For instance, nitration of methyl 12-acetylabieta-8,11,13-trien-18-oate has led to the production of various compounds, including methyl 13-hydroxypodocarpa-8,11,13-trien-18-oate (Cambie & Franich, 1970). Similarly, ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate was synthesized from its sulfo counterpart using a two-step protocol, demonstrating the chemical versatility of abieta-8,11,13-trien-18-oate derivatives (Izmest’ev et al., 2023).

  • Chemical Modifications : Extensive chemical modifications of abieta-8,11,13-trien-18-oate have been reported, including functionalization, cyclizations, and other reactions leading to various derivatives. These studies highlight its potential as a versatile scaffold for organic synthesis (Cambie & Franich, 1971).

Biological Activities and Potential Applications

  • Biological Activities : Studies have explored the biological activities of abieta-8,11,13-trien-18-oate derivatives. For example, diterpene derivatives like 18-succinyloxyabieta-8,11,13-triene, isolated from Siberian fir, have been investigated for their chemical structure and potential biological activities (Raldugin et al., 2005). Additionally, the abietane diterpenoids from the cones of Larix kaempferi, including compounds like abieta-8,11,13-trien-18-yl succinate, have been studied for their inhibitory effects on Epstein-Barr virus activation, suggesting possible antiviral properties (Ohtsu et al., 2001).

properties

Product Name

Abieta-8,11,13-trien-18-oate

Molecular Formula

C20H27O2-

Molecular Weight

299.4 g/mol

IUPAC Name

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C20H28O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22)/p-1/t17-,19-,20-/m1/s1

InChI Key

NFWKVWVWBFBAOV-MISYRCLQSA-M

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)[O-])C

SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)[O-])C

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)[O-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abieta-8,11,13-trien-18-oate
Reactant of Route 2
Abieta-8,11,13-trien-18-oate
Reactant of Route 3
Abieta-8,11,13-trien-18-oate
Reactant of Route 4
Abieta-8,11,13-trien-18-oate
Reactant of Route 5
Reactant of Route 5
Abieta-8,11,13-trien-18-oate
Reactant of Route 6
Abieta-8,11,13-trien-18-oate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.